6-Amino-1-Boc-1-azaspiro[3.3]heptane

Bioisosterism Medicinal Chemistry Conformational Analysis

6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1638769-04-6) is a protected spirocyclic amine building block, specifically the trans-isomer of tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate, with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol. It belongs to the 1-azaspiro[3.3]heptane class, which has been validated as a bioisostere of piperidine, a motif present in over 30 approved drugs.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1638769-04-6
Cat. No. B2966121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-Boc-1-azaspiro[3.3]heptane
CAS1638769-04-6
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CC(C2)N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3
InChIKeyBGRGEIZJUAJNAB-JLIMDTESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1638769-04-6) for Medicinal Chemistry Procurement: Key Identifiers and Bioisosteric Rationale


6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1638769-04-6) is a protected spirocyclic amine building block, specifically the trans-isomer of tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate, with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . It belongs to the 1-azaspiro[3.3]heptane class, which has been validated as a bioisostere of piperidine, a motif present in over 30 approved drugs [1]. The compound features a Boc-protected azetidine nitrogen and a free primary amine on the cyclobutane ring, offering orthogonal reactivity for modular synthesis [2].

Why 6-Amino-1-Boc-1-azaspiro[3.3]heptane Cannot Be Replaced by Piperidine or Simple Spiro Analogs: Procurement and SAR Rationale


Generic substitution fails because 6-Amino-1-Boc-1-azaspiro[3.3]heptane is not merely a scaffold but a geometrically defined bioisostere with distinct exit vectors and physicochemical outcomes. Replacing piperidine with the 1-azaspiro[3.3]heptane core alters geometric parameters, including the N–C–C angle, which impacts target binding and off-target profiles . Furthermore, simple spiro analogs lack the orthogonal Boc-protected amine and free primary amine handles required for selective, sequential derivatization in complex target synthesis [1]. Class-wide data demonstrate that azaspiro[3.3]heptanes can lower logD₇.₄ by up to −1.0 relative to piperidines, but this effect is not universal and depends on precise regiochemistry and substitution [2]. Consequently, using an incorrect isomer or an unprotected analog risks both synthetic inefficiency and failure to achieve the desired pharmacokinetic or pharmacodynamic profile.

Quantitative Differentiation Guide: 6-Amino-1-Boc-1-azaspiro[3.3]heptane (trans-Isomer) vs. Piperidine and cis-Analog


Geometric Deviation from Piperidine: Quantified N–C–C Angle Difference

The 1-azaspiro[3.3]heptane core, which defines the geometry of 6-Amino-1-Boc-1-azaspiro[3.3]heptane, imposes a constrained conformation that significantly alters the exit vector of the basic nitrogen compared to piperidine. A comparative geometric analysis revealed that the N–C–C angle in 1-azaspiro[3.3]heptane is 10–15° smaller than that in piperidine and its common 2-substituted derivatives . This difference is not trivial; it directly affects how the molecule orients its substituents in three-dimensional space, thereby altering target binding and off-target interactions.

Bioisosterism Medicinal Chemistry Conformational Analysis

Lipophilicity Modulation: Class-Level logD₇.₄ Lowering of up to −1.0 for Azaspiro[3.3]heptanes

Introducing a spirocyclic center can counterintuitively lower lipophilicity despite adding a carbon atom. A systematic analysis by AstraZeneca demonstrated that replacing piperidine with a 1-azaspiro[3.3]heptane core in matched molecular pairs lowered the measured logD₇.₄ by up to −1.0 [1]. This class-level effect is attributed to increased basicity of the spirocyclic amine. However, the magnitude of the effect depends on the specific azaspiro regioisomer and substitution pattern; for instance, N-linked 2-azaspiro[3.3]heptane exhibited an opposite trend, with logD₇.₄ increasing by up to +0.5 [1]. Therefore, the 1-azaspiro[3.3]heptane framework of the target compound is the specific regioisomer required to achieve this lipophilicity-lowering effect.

Lipophilicity logD Physicochemical Properties Drug Discovery

Metabolic Stability Trend: Spiro[3.3]heptanes Show Higher Stability than Cyclohexane Analogs

The incorporation of a spiro[3.3]heptane framework confers a trend toward enhanced metabolic stability compared to analogous non-spirocyclic scaffolds. In a study evaluating azaspirocycles in drug discovery, heteroatom-substituted spiro[3.3]heptanes generally exhibited higher metabolic stability than their cyclohexane analogues [1]. While this is a class-level observation and the exact fold-improvement depends on the specific metabolic pathway, the trend is consistent and supports the strategic use of 6-Amino-1-Boc-1-azaspiro[3.3]heptane to mitigate metabolic liabilities in lead optimization.

Metabolic Stability Drug Metabolism Pharmacokinetics Spirocycles

Stereochemical Purity: trans-Isomer Confirmation vs. cis-Analog

6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1638769-04-6) is specifically the trans-isomer, as confirmed by its distinct CAS registry number and InChI Key (BGRGEIZJUAJNAB-JLIMDTESSA-N) which encodes the (4r,6s) relative stereochemistry . This differentiates it from the cis-isomer (CAS 1638761-25-7) [1]. The trans-configuration places the amino group and the Boc-protected nitrogen on opposite faces of the cyclobutane ring, a geometric arrangement that cannot be achieved with the cis-isomer. NMR analysis of new compounds can be benchmarked against this known trans-structure for stereochemical assignment .

Stereochemistry NMR Analytical Chemistry Building Blocks

Commercial Availability and Purity Specifications: Benchmarked Lead Times and Pricing

6-Amino-1-Boc-1-azaspiro[3.3]heptane is commercially available from multiple suppliers with specified purity and lead times. For example, it is offered as the trans-isomer at a minimum purity of 97% (CAS 1638769-04-6) with a 5-day lead time for 100 mg quantities [1]. Another supplier lists the compound at 97% purity, with availability for 100 mg to 1 g scales, though with longer lead times of 8-12 weeks . A third source specifies purity as NLT 97% for the trans-1-Boc-1-azaspiro[3.3]heptan-6-amine . These standardized purity grades (≥97%) and defined lead times provide a reliable basis for procurement planning compared to custom synthesis of similar, less accessible spirocyclic amines.

Procurement Supply Chain Building Blocks Purity

Validated Bioisosteric Replacement: High Activity Retention in Bupivacaine Analog

The bioisosteric potential of the 1-azaspiro[3.3]heptane core, which defines the scaffold of 6-Amino-1-Boc-1-azaspiro[3.3]heptane, has been validated in a pharmacologically relevant context. Replacement of the piperidine ring in the local anesthetic bupivacaine with the 1-azaspiro[3.3]heptane core yielded a novel analog that retained high activity [1]. While exact potency data (e.g., IC₅₀) is not provided in the abstract, the finding demonstrates that the spirocyclic replacement does not ablate biological function and offers a patent-free alternative [1]. This proof-of-concept supports the use of 1-azaspiro[3.3]heptane building blocks like 6-Amino-1-Boc-1-azaspiro[3.3]heptane to generate active analogs of piperidine-containing drugs.

Bioisosterism Drug Design Analgesics SAR

Recommended Application Scenarios for 6-Amino-1-Boc-1-azaspiro[3.3]heptane Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Piperidine-Containing Drug Candidates with Suboptimal logD

6-Amino-1-Boc-1-azaspiro[3.3]heptane is ideally suited for programs aiming to replace a piperidine moiety to lower lipophilicity. The class-level evidence demonstrates that 1-azaspiro[3.3]heptane replacements can reduce logD₇.₄ by up to −1.0 [1]. By incorporating this trans-configured building block, chemists can synthesize analogs with improved aqueous solubility and potentially reduced off-target binding, a common issue with highly lipophilic piperidine derivatives.

Chemical Biology: Synthesis of Conformationally Constrained Probe Molecules

The quantifiable 10–15° reduction in the N–C–C angle compared to piperidine [1] makes this building block valuable for probing the conformational requirements of biological targets. Its rigid spirocyclic framework restricts the orientation of the amine, enabling the design of more selective probes that differentiate between closely related protein conformations or binding pockets.

Process Chemistry: Modular Synthesis of Functionalized 1-Azaspiro[3.3]heptanes via Orthogonal Protection

The orthogonal Boc-protected azetidine nitrogen and free primary amine on the cyclobutane ring of 6-Amino-1-Boc-1-azaspiro[3.3]heptane provide two distinct reactive handles for sequential derivatization [1]. This allows for the modular, scalable synthesis of diversely substituted 1-azaspiro[3.3]heptanes, a class for which robust synthetic methodologies have recently been established . The compound's commercial availability at ≥97% purity with defined lead times further supports its use in multigram scale-up for preclinical studies.

Analytical Development: Stereochemical Reference Standard for NMR Method Validation

As a well-defined trans-isomer with a unique InChI Key and CAS registry number [1], 6-Amino-1-Boc-1-azaspiro[3.3]heptane serves as a reliable reference standard for developing and validating NMR methods to confirm the stereochemistry of newly synthesized spirocyclic analogs. Its distinct stereochemistry can be used to benchmark the resolution and accuracy of chiral analytical methods .

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